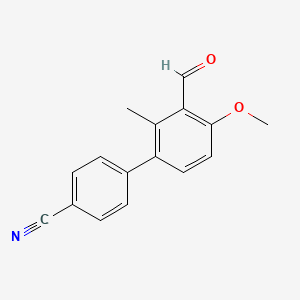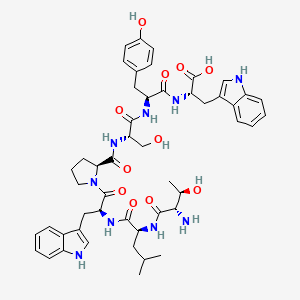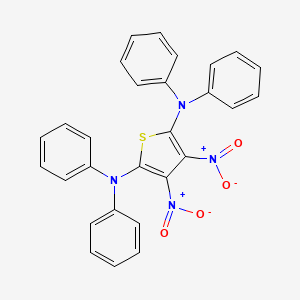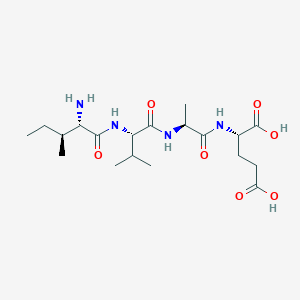
Thiazolium, 4,5-dimethyl-3-(1-methyl-2-oxo-2-phenylethyl)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolium, 4,5-dimethyl-3-(1-methyl-2-oxo-2-phenylethyl)-, bromide is a chemical compound belonging to the thiazolium family. Thiazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with methyl and phenylethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolium, 4,5-dimethyl-3-(1-methyl-2-oxo-2-phenylethyl)-, bromide typically involves the reaction of 4,5-dimethylthiazole with 1-methyl-2-oxo-2-phenylethyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolium, 4,5-dimethyl-3-(1-methyl-2-oxo-2-phenylethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolium derivatives. The specific products depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Thiazolium, 4,5-dimethyl-3-(1-methyl-2-oxo-2-phenylethyl)-, bromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Thiazolium, 4,5-dimethyl-3-(1-methyl-2-oxo-2-phenylethyl)-, bromide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiazolium, 2,4-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide
- Thiazolium, 2,4,5-trimethyl-3-(2-oxo-2-phenylethyl)-, bromide
- 2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylpropan-1-one, bromide
Uniqueness
Thiazolium, 4,5-dimethyl-3-(1-methyl-2-oxo-2-phenylethyl)-, bromide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
859158-05-7 |
|---|---|
Molekularformel |
C14H16BrNOS |
Molekulargewicht |
326.25 g/mol |
IUPAC-Name |
2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylpropan-1-one;bromide |
InChI |
InChI=1S/C14H16NOS.BrH/c1-10-12(3)17-9-15(10)11(2)14(16)13-7-5-4-6-8-13;/h4-9,11H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OYEJZXGZGNIMPW-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(SC=[N+]1C(C)C(=O)C2=CC=CC=C2)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)

![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)


![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)
![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)

![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)


![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)

![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)
